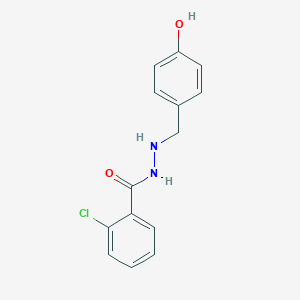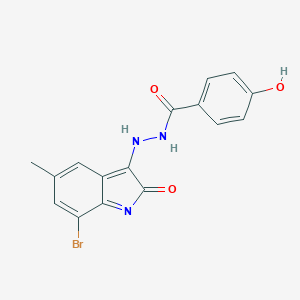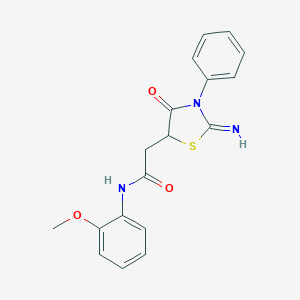
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide (CHBB) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHBB is a hydrazide derivative of benzohydrazide and has been synthesized through various methods.
Applications De Recherche Scientifique
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and antioxidant activities. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Mécanisme D'action
The mechanism of action of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation, such as COX-2 and LOX. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial, antitumor, and antioxidant activities make it a promising candidate for further research. However, 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide has some limitations. Its mechanism of action is not fully understood, and its effectiveness in vivo has not been extensively studied.
Orientations Futures
There are several future directions for 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, the development of 2-chloro-N'-(4-hydroxybenzyl)benzohydrazide derivatives with improved pharmacological properties may lead to the discovery of more effective drugs.
Méthodes De Synthèse
2-chloro-N'-(4-hydroxybenzyl)benzohydrazide can be synthesized through various methods, including refluxing 4-hydroxybenzohydrazide and 2-chlorobenzaldehyde in ethanol or methanol. The reaction is carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The product is then purified by recrystallization or column chromatography.
Propriétés
Formule moléculaire |
C14H13ClN2O2 |
|---|---|
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
2-chloro-N//'-[(4-hydroxyphenyl)methyl]benzohydrazide |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-8,16,18H,9H2,(H,17,19) |
Clé InChI |
FIEPXYZPAOERGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNCC2=CC=C(C=C2)O)Cl |
Solubilité |
15.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)